molecular formula C20H15N3O6 B11560256 2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-4-methylphenol

2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-4-methylphenol

Cat. No.: B11560256
M. Wt: 393.3 g/mol
InChI Key: GCMIDMRKJWXXQN-UHFFFAOYSA-N
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Description

2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-4-METHYLPHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic hydroxyl group, a methylene bridge, and a dinitrophenoxy substituent, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-4-METHYLPHENOL typically involves a multi-step process:

    Formation of the Dinitrophenoxy Intermediate: The initial step involves the nitration of phenol to produce 2,4-dinitrophenol. This is achieved by treating phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Synthesis of the Methylene Bridge: The next step involves the formation of the methylene bridge by reacting 2,4-dinitrophenol with formaldehyde in the presence of a base, such as sodium hydroxide.

    Condensation Reaction: The final step is the condensation of the methylene-bridged intermediate with 4-methylphenol (p-cresol) in the presence of an acid catalyst, such as hydrochloric acid, to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-4-METHYLPHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in alkaline medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenolic compounds.

Scientific Research Applications

2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-4-METHYLPHENOL has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-4-METHYLPHENOL involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with target proteins, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DINITROPHENOL
  • 4-METHYLPHENOL
  • 2,4-DINITROPHENOXYBENZALDEHYDE

Uniqueness

2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-4-METHYLPHENOL is unique due to its combination of a phenolic hydroxyl group, a methylene bridge, and a dinitrophenoxy substituent. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C20H15N3O6

Molecular Weight

393.3 g/mol

IUPAC Name

2-[[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-4-methylphenol

InChI

InChI=1S/C20H15N3O6/c1-13-5-7-19(24)17(9-13)21-12-14-3-2-4-16(10-14)29-20-8-6-15(22(25)26)11-18(20)23(27)28/h2-12,24H,1H3

InChI Key

GCMIDMRKJWXXQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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